molecular formula C12H15F2NO B13614588 3-(2,4-Difluorobenzyl)piperidin-3-ol

3-(2,4-Difluorobenzyl)piperidin-3-ol

Katalognummer: B13614588
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: DRTAWAIGOIDCDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Difluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15F2NO. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in the synthesis of various drugs due to their unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorobenzyl)piperidin-3-ol typically involves the reaction of 2,4-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,4-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluorobenzyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    3-(2,4-Difluorophenyl)piperidine: Similar structure but lacks the hydroxyl group.

    2,4-Difluorobenzylamine: Contains the difluorobenzyl group but with an amine instead of a piperidine ring.

    Piperidin-3-ol: Lacks the difluorobenzyl group.

Uniqueness: 3-(2,4-Difluorobenzyl)piperidin-3-ol is unique due to the presence of both the difluorobenzyl group and the piperidin-3-ol moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

Molekularformel

C12H15F2NO

Molekulargewicht

227.25 g/mol

IUPAC-Name

3-[(2,4-difluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15F2NO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI-Schlüssel

DRTAWAIGOIDCDW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)(CC2=C(C=C(C=C2)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.